4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

説明

Nomenclature and Chemical Registry Identification

This compound possesses a comprehensive nomenclature system that reflects its complex molecular architecture. The compound is officially registered under Chemical Abstracts Service number 205672-21-5, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name is [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid, which precisely describes the substitution pattern and functional group arrangement.

The compound maintains several recognized synonyms that facilitate identification across different chemical databases and literature sources. These include (4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl)boronic acid, Boronic acid, B-[2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]-, and Boronic acid, [2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]- (9CI). Additional nomenclature variations encompass 4-Benzyloxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine when considering its pinacol ester derivative.

The compound carries the Molecular Design Limited number MFCD08689616, which serves as an additional registry identifier in chemical inventory systems. This comprehensive identification system ensures accurate tracking and procurement across international chemical supply networks, facilitating research reproducibility and regulatory compliance in scientific investigations.

Molecular Formula and Structural Features

The molecular composition of this compound is defined by the formula C13H16BN3O3, yielding a molecular weight of 273.1 grams per mole. This composition reflects the integration of multiple functional groups within a single heterocyclic framework, creating a molecule with diverse chemical reactivity profiles.

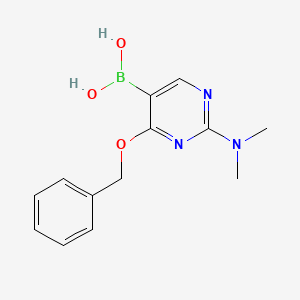

The structural architecture centers on a pyrimidine ring system, which constitutes a six-membered heterocyclic aromatic structure containing two nitrogen atoms positioned at the 1 and 3 positions. The substituent pattern includes a benzyloxy group (C6H5CH2O-) attached at position 4, a dimethylamino group (-N(CH3)2) located at position 2, and a boronic acid group (-B(OH)2) positioned at the 5-carbon. This specific arrangement creates a compound with unique electronic and steric properties that influence its chemical behavior and synthetic utility.

The Simplified Molecular Input Line Entry System representation is B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O, which provides a linear notation for the three-dimensional molecular structure. The Standard International Chemical Identifier is InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3, offering a standardized method for computer-readable structural representation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H16BN3O3 | |

| Molecular Weight | 273.1 g/mol | |

| CAS Number | 205672-21-5 | |

| MDL Number | MFCD08689616 | |

| SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |

Historical Context and Research Significance

The development and characterization of this compound emerged from the broader scientific investigation into pyrimidine-based organoboron compounds, which have gained considerable attention due to their synthetic versatility and pharmaceutical relevance. Research has demonstrated that pyrimidine boronic acid derivatives offer established routes to diverse derivatization strategies, though they remain remarkably under-represented in chemical literature despite their synthetic potential.

Historical investigations into pyrimidine functionalization have revealed significant challenges in accessing robust C4 metalated pyrimidine derivatives. Traditional approaches involving ring C-H metalation at pyrimidines offered direct means for functionalization at C2, C4, and C5 positions, but these methods required strong bases and often yielded low product yields due to intermediate dimerization tendencies. The emergence of boronic acid derivatives as alternatives to main group organometallics represented a significant advancement, as these compounds generally exhibit enhanced stability, improved handling characteristics, and access to rich arrays of functionalization methods.

The scientific significance of this compound lies in its unique position within the broader context of heterocyclic chemistry research. Among pyrimidine-containing pharmaceutical compounds, a significant proportion feature 2-amino substituents, making the dimethylamino functionality particularly relevant for medicinal chemistry applications. The compound serves as a representative example of how modern synthetic chemistry has evolved to provide stable, bench-stable materials that can be stored without special precautions for extended periods while maintaining their chemical integrity.

Contemporary research has highlighted the robustness of trifluoroborate derivatives related to this compound, demonstrating stability toward strongly nucleophilic amidines and guanidines, as well as alkylating agents and bromine, while providing pathways for elaboration through Suzuki-Miyaura cross-coupling and oxidation reactions. These findings underscore the compound's potential utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research where precise control over molecular architecture is essential for biological activity.

特性

IUPAC Name |

[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPFXDOPGYMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445156 | |

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-21-5 | |

| Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Pyrimidine Core

The preparation begins with the construction of a substituted pyrimidine scaffold. A halogenated precursor, typically 5-bromo-4-benzyloxy-2-dimethylaminopyrimidine, serves as the starting material. The bromine atom at the 5-position is essential for subsequent metalation. Key steps include:

Lithium-Halogen Exchange and Boronation

The critical step involves treating the bromopyrimidine derivative with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C to -100°C). This generates a pyrimidinyl lithium intermediate, which reacts with triethyl borate (B(OEt)₃) to form the boronic ester. Subsequent acidic hydrolysis yields the free boronic acid.

Reaction conditions :

- Temperature : -100°C (to suppress side reactions)

- Solvent : Tetrahydrofuran (THF) or diethyl ether

- Stoichiometry : 1:1 molar ratio of bromopyrimidine to n-BuLi

Yield : Reported yields range from 60% to 75%, depending on the purity of intermediates and reaction optimization.

Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation offers an alternative route, particularly for substrates with directing groups that stabilize lithiated intermediates.

Role of Directing Groups

The dimethylamino group at the 2-position acts as a directing group, facilitating lithiation at the 5-position. This method avoids the need for pre-halogenation but requires careful control of reaction conditions:

Optimization Challenges

- Regioselectivity : Competing lithiation at the 4-position may occur if the benzyloxy group lacks sufficient electron-withdrawing character.

- Temperature sensitivity : Reactions must be conducted below -70°C to prevent decomposition of the lithiated species.

Palladium-Catalyzed Cross-Coupling

While less common for this specific compound, palladium-mediated methods provide a complementary approach for introducing boronates.

Miyaura Borylation

This method employs a palladium catalyst (e.g., Pd(dppf)Cl₂) to facilitate the coupling of a halopyrimidine with bis(pinacolato)diboron (B₂pin₂).

Advantages :

- Functional group tolerance

- Compatibility with sensitive substrates

Limitations :

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Key modifications to laboratory methods include:

Continuous Flow Reactors

Solvent and Catalyst Recovery

- Solvent : Toluene or methyl-THF (recyclable)

- Catalyst : Heterogeneous palladium catalysts for Miyaura borylation

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Scalability | Cost |

|---|---|---|---|---|

| Halogen-Metal Exchange | 60–75 | -100°C | High | Moderate |

| Directed Ortho-Metalation | 50–65 | -70°C | Moderate | High |

| Miyaura Borylation | 45–55 | 80–100°C | Low | High |

Challenges and Mitigation Strategies

Boronic Acid Stability

Purification

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.

- Crystallization : Ethanol/water mixtures for final product isolation.

Recent Advancements

Flow Chemistry Innovations

Microreactor systems enable precise control of exothermic lithiation steps, improving safety and reproducibility in large-scale production.

化学反応の分析

Types of Reactions

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The pyrimidine ring can undergo reduction reactions, leading to the formation of dihydropyrimidine derivatives.

Substitution: The benzyloxy and dimethylamino groups can participate in nucle

生物活性

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid (4-BDMPBA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-BDMPBA is characterized by the following molecular formula: C13H16BN3O3, with a molecular weight of approximately 273.1 g/mol. The compound features a pyrimidine ring substituted with a benzyloxy group and a dimethylamino group, enhancing its lipophilicity and potential for biological interactions .

Mechanisms of Biological Activity

Research indicates that 4-BDMPBA may exhibit various biological activities, primarily as an enzyme inhibitor. The dimethylamino group increases the compound's ability to penetrate biological membranes, suggesting its potential effectiveness in targeting specific proteins involved in disease processes.

Enzyme Inhibition

Studies have shown that 4-BDMPBA can inhibit enzymes critical in various biochemical pathways. For instance, it has been evaluated for its inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. The compound demonstrated promising inhibitory activity, with Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against quadruple mutant strains .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of pyrimidines, including those related to 4-BDMPBA, exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, compounds with electron-rich substituents demonstrated enhanced anticancer activity compared to standard agents .

Synthesis and Chemical Reactions

The synthesis of 4-BDMPBA involves several steps:

- Formation of the Pyrimidine Core : Achieved through condensation reactions between β-diketones and guanidine derivatives.

- Introduction of the Benzyloxy Group : Conducted via nucleophilic substitution using benzyloxy halides.

- Dimethylation : Utilizes dimethyl sulfate or methyl iodide for introducing the dimethylamino group.

- Boronic Acid Formation : Finalizes the synthesis with boronic acid integration .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 355.24 g/mol. Its structure features a pyrimidine ring substituted with a benzyloxy group and a dimethylamino group, along with a boronic acid moiety. The presence of boron enhances its reactivity, making it an important intermediate in synthetic chemistry.

Organic Synthesis

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows for various synthetic pathways:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This method is widely used to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Synthesis of Derivatives : It has been utilized to synthesize derivatives such as 4-amino- and 4-alkylamino-2-benzyloxy pyrimidines through debenzylation reactions, demonstrating its versatility in producing structurally diverse compounds .

Pharmaceutical Development

The compound's applications extend into pharmaceutical research, particularly in the development of drug candidates:

- Glucose-Responsive Insulin Delivery Systems : Research indicates that boronic acid derivatives, including this compound, can be employed as non-inflammatory cross-linkers in glucose-sensitive insulin delivery systems. These systems aim to enhance the therapeutic efficacy of insulin by providing controlled release based on glucose levels .

- Anticancer Agents : Studies have shown that modifications of pyrimidine-based compounds can lead to the development of new anticancer agents. The ability to modify the boronic acid moiety allows for the fine-tuning of biological activity against cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using pyrimidinyl boronic ester intermediates. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives (as in ) are common precursors. Key steps include:

- Introducing the benzyloxy group via nucleophilic substitution under basic conditions.

- Protecting the dimethylamino group during boronic acid formation to prevent side reactions.

- Purification via column chromatography or HPLC to isolate the final product .

Q. How can solubility limitations of this compound in aqueous buffers be addressed in biological assays?

- Use co-solvents like DMSO (≤5% v/v) or ethanol, ensuring compatibility with downstream assays.

- Pre-dissolve the compound in a minimal volume of polar aprotic solvent (e.g., DMF) before diluting with buffer.

- Verify solubility post-dilution using dynamic light scattering (DLS) to confirm no precipitation .

Q. What are the critical parameters for stabilizing this boronic acid during storage?

- Methodological Answer : Boronic acids are prone to hydrolysis. Stabilization strategies include:

- Storing under inert gas (argon or nitrogen) at –20°C in anhydrous conditions.

- Avoiding prolonged exposure to light, as benzyloxy groups () may undergo photodegradation.

- Using desiccants like molecular sieves in storage vials .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data between literature sources be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., vs. ) may arise from varying purity grades or measurement conditions. To resolve:

- Replicate experiments using standardized protocols (e.g., USP <921> for solubility).

- Characterize batch purity via NMR and LC-MS to rule out impurities affecting solubility.

- Compare results with structurally analogous compounds (e.g., 4-benzyloxy-2-methylphenylboronic acid, ) to identify substituent-specific trends .

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields with sterically hindered aryl halides?

- Methodological Answer : The pyrimidine boronic acid’s steric bulk ( ) may reduce coupling efficiency. Optimization steps:

- Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover.

- Increase reaction temperature (80–100°C) and prolong reaction time (24–48 hrs).

- Add silver oxide as a base to mitigate protodeboronation side reactions .

Q. How do substituents on the pyrimidine ring (e.g., benzyloxy vs. methoxy) influence biological activity?

- Methodological Answer : Substituent effects can be evaluated via structure-activity relationship (SAR) studies:

- Synthesize analogs (e.g., replacing benzyloxy with methoxy, as in ) and test inhibitory activity against target enzymes.

- Use computational docking to compare binding affinities of substituents with hydrophobic pockets in proteins.

- Validate findings with in vitro assays (e.g., IC50 measurements) .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

- Methodological Answer : Boronic acids degrade via hydrolysis at extreme pH. Analytical workflows include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。